molecular formula C12H12N2O B3155204 4-(4-Oxopiperidin-1-yl)benzonitrile CAS No. 79421-46-8

4-(4-Oxopiperidin-1-yl)benzonitrile

Cat. No.: B3155204
CAS No.: 79421-46-8
M. Wt: 200.24 g/mol
InChI Key: RJWQDPGTDSRETR-UHFFFAOYSA-N
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Description

4-(4-Oxopiperidin-1-yl)benzonitrile is a heterocyclic compound featuring a benzonitrile moiety linked to a 4-oxopiperidine ring. The oxopiperidine group (a six-membered cyclic amide) introduces polar and hydrogen-bonding capabilities, while the para-substituted benzonitrile contributes aromaticity and electron-withdrawing properties. This structural combination makes the compound relevant in medicinal chemistry, particularly in targeting enzymes and receptors requiring hydrogen-bonding interactions .

Properties

IUPAC Name

4-(4-oxopiperidin-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-9-10-1-3-11(4-2-10)14-7-5-12(15)6-8-14/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWQDPGTDSRETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201301627
Record name 1-(4-Cyanophenyl)-4-piperidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201301627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79421-46-8
Record name 1-(4-Cyanophenyl)-4-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79421-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Cyanophenyl)-4-piperidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201301627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Oxopiperidin-1-yl)benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with piperidinone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(4-Oxopiperidin-1-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted piperidinone derivatives and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(4-Oxopiperidin-1-yl)benzonitrile is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Oxopiperidin-1-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Structural Isomers and Positional Variants

  • 3-(4-Oxopiperidin-1-yl)benzonitrile Structure: The oxopiperidine group is attached to the benzonitrile ring at the meta position instead of para. Computational studies suggest lower solubility compared to the para isomer due to reduced symmetry .
  • 4-[(4-Oxopiperidin-1-yl)methyl]benzonitrile Structure: A methylene spacer separates the oxopiperidine and benzonitrile groups. Impact: Increased molecular flexibility may enhance binding to flexible protein pockets. However, the spacer reduces conjugation, lowering nonlinear optical (NLO) activity compared to directly linked analogs .

Heterocyclic Variants

  • 4-(4-Bromo-1-methyl-1H-imidazol-5-yl)benzonitrile Derivatives

    • Structure : Replaces oxopiperidine with a brominated imidazole ring.
    • Impact : The imidazole’s aromaticity and bromine substituent enhance reactivity in Suzuki-Miyaura cross-coupling reactions, making these derivatives valuable in synthesizing kinase inhibitors .
  • 4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c)

    • Structure : Incorporates a triazole-ethenyl group instead of oxopiperidine.
    • Impact : Exhibits potent cytotoxicity (IC₅₀ = 1.2 µM against MCF-7 cells), suggesting the triazole moiety enhances apoptosis induction compared to oxopiperidine-based compounds .

Functional Group Modifications

  • 4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile

    • Structure : Ethynyl-linked oxazole and benzonitrile groups.
    • Impact : Extended π-conjugation increases NLO activity (βHRS = 45 × 10⁻³⁰ cm⁴·statvolt⁻¹), outperforming 4-(4-oxopiperidin-1-yl)benzonitrile, which lacks strong conjugation pathways .
  • 4-(3-Oxopiperazine-1-carbonyl)benzonitrile

    • Structure : A piperazine ring replaces oxopiperidine, with a carbonyl linker.
    • Impact : The carbonyl group enhances metabolic stability but reduces aqueous solubility (logP = 2.1 vs. 1.8 for oxopiperidine analogs) .

Comparative Data Table

Compound Name Key Structural Feature Biological/NLO Activity Reference Yield (%) Key Reference
This compound Para-linked oxopiperidine-benzonitrile Moderate kinase inhibition (IC₅₀ ~ 5 µM) 28.0
3-(4-Oxopiperidin-1-yl)benzonitrile Meta-linked oxopiperidine-benzonitrile Lower solubility (3.2 mg/mL vs. 4.5 mg/mL) 22.5
4-[(4-Oxopiperidin-1-yl)methyl]benzonitrile Methylene spacer Flexible binding to σ-receptors 34.0
4-(4-Bromo-1-methylimidazol-5-yl)benzonitrile Brominated imidazole Suzuki coupling precursor 45.0
4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile Ethynyl-oxazole High NLO activity (βHRS = 45 × 10⁻³⁰) 18.0

Biological Activity

4-(4-Oxopiperidin-1-yl)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its structural features, which include a benzonitrile moiety and a 4-oxopiperidine group. This unique structure may influence its biological activity, making it a candidate for various therapeutic applications. The compound's molecular formula is C12H12N2OC_{12}H_{12}N_{2}O with a molecular weight of approximately 200.24 g/mol .

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-cyanobenzyl chloride with 4-piperidone under basic conditions. This synthetic route allows for the formation of the desired compound while maintaining high purity and yield through optimized conditions.

Biological Activity

Potential Applications:
The biological activity of this compound has been explored in various studies, particularly in relation to its potential therapeutic effects. Key areas of interest include:

  • Antiviral Activity: Preliminary studies suggest that compounds similar to this compound exhibit antiviral properties, highlighting their potential in combating viral infections .
  • Antifungal Activity: Research indicates that derivatives of this compound may also possess antifungal activity, further expanding its potential applications in treating infectious diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound. Notable findings include:

  • Binding Affinity Studies:
    • A study on related compounds demonstrated varying binding affinities to specific molecular targets, which are crucial for drug development. The interaction studies focused on how these compounds modulate signal transduction pathways, potentially influencing gene expression and cellular responses.
  • Comparative Analysis:
    • A comparative analysis of structurally similar compounds revealed differences in biological activities based on their substitution patterns. For instance, variations in the piperidine structure affected binding affinities and biological responses, suggesting that minor structural changes can significantly impact pharmacological profiles.

Data Table: Comparison of Similar Compounds

Compound NameStructural FeaturesUnique Biological Activity
3-(4-Oxopiperidin-1-yl)benzonitrileSimilar piperidine structureDifferent binding affinities compared to 4-position
2-Fluoro-4-(4-oxopiperidin-1-yl)benzonitrileContains a fluorine atomExplored for anticancer activities
3-(4-Hydroxypiperidin-1-yl)benzonitrileHydroxy group instead of oxo groupMay exhibit different biological activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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